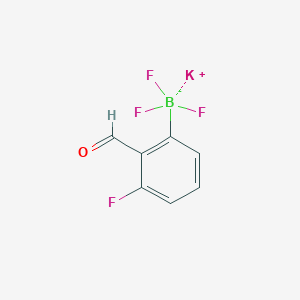

Potassium (3-fluoro-2-formylphenyl)trifluoroborate

CAS No.:

Cat. No.: VC13632478

Molecular Formula: C7H4BF4KO

Molecular Weight: 230.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4BF4KO |

|---|---|

| Molecular Weight | 230.01 g/mol |

| IUPAC Name | potassium;trifluoro-(3-fluoro-2-formylphenyl)boranuide |

| Standard InChI | InChI=1S/C7H4BF4O.K/c9-7-3-1-2-6(5(7)4-13)8(10,11)12;/h1-4H;/q-1;+1 |

| Standard InChI Key | CQYKSACPMIZGGB-UHFFFAOYSA-N |

| SMILES | [B-](C1=C(C(=CC=C1)F)C=O)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=C(C(=CC=C1)F)C=O)(F)(F)F.[K+] |

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

The compound features a phenyl ring core with two functional groups: a fluorine atom at the 3-position and a formyl (-CHO) group at the 2-position. The trifluoroborate moiety ([BF₃K]) is attached to the aromatic ring, forming a stable boronate complex. Key structural identifiers include:

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | potassium;trifluoro-(3-fluoro-2-formylphenyl)boranuide |

| Molecular Formula | C₇H₄BF₄KO |

| Molecular Weight | 230.01 g/mol |

| SMILES | B-(F)(F)F.[K+] |

| InChI Key | CQYKSACPMIZGGB-UHFFFAOYSA-N |

The formyl group’s electron-withdrawing nature and the fluorine’s inductive effects modulate the aromatic ring’s electronic profile, enhancing the trifluoroborate’s reactivity in cross-coupling reactions .

Spectroscopic Properties

While direct spectroscopic data for this specific compound is limited in publicly available literature, analogous aryltrifluoroborates exhibit characteristic signals in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:

-

¹¹B NMR: Trifluoroborate anions typically resonate between δ -1 to -3 ppm due to the quadrupolar boron nucleus .

-

¹⁹F NMR: The three equivalent fluorine atoms on boron produce a singlet near δ -140 ppm, while the aromatic fluorine appears as a doublet between δ -110 to -120 ppm .

-

IR Spectroscopy: Stretching vibrations for the formyl group (C=O) appear at ~1700 cm⁻¹, and B-F bonds absorb near 1100 cm⁻¹.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of potassium (3-fluoro-2-formylphenyl)trifluoroborate typically proceeds via two stages:

-

Introduction of the Formyl Group: The Vilsmeier-Haack reaction is commonly employed, utilizing dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to formylate the aromatic ring.

-

Trifluoroboration: The formylated intermediate reacts with potassium trifluoroborate (KBF₃) under palladium catalysis, as shown in the generalized equation:

where Ar-X represents the halogenated precursor (X = Br, I) .

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

Purification and Yield

Crude product purification involves recrystallization from ethanol/water mixtures, yielding >90% purity. Scalability challenges include moisture sensitivity during the trifluoroboration step, necessitating anhydrous conditions .

Reactivity and Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s premier application lies in Suzuki-Miyaura couplings, enabling carbon-carbon bond formation between aryl halides and boronic acids. Its trifluoroborate group offers superior stability compared to boronic acids, reducing protodeboronation side reactions . A representative reaction with 4-bromotoluene illustrates this:

where Ar = 3-fluoro-2-formylphenyl and X = Br, I .

Functional Group Compatibility

The formyl group permits subsequent derivatizations, such as:

-

Reductive Amination: Conversion to amine derivatives using NaBH₃CN.

-

Wittig Reactions: Formation of α,β-unsaturated aldehydes.

Notably, the fluorine atom enhances metabolic stability in pharmaceutical intermediates, making this compound valuable in drug discovery.

| Hazard | Precautionary Measure |

|---|---|

| Skin irritation (H315) | Wear nitrile gloves |

| Eye damage (H319) | Use goggles |

| Respiratory irritation (H335) | Employ fume hood |

First aid protocols mandate immediate flushing with water for eye/skin contact and oxygen administration if inhaled .

Emerging Research Directions

Recent studies explore asymmetric catalysis using chiral variants of this reagent and its incorporation into metal-organic frameworks (MOFs) for gas storage . Computational modeling predicts enhanced reactivity in aqueous media via micellar catalysis, potentially broadening its industrial applicability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume